2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-8-9-17(29-2)18(14-15)31(27,28)22-12-13-30-20-11-10-19-23-24-21(26(19)25-20)16-6-4-3-5-7-16/h3-11,14,22H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPONZXAFCBENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis of 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide often begins with the formation of the benzenesulfonamide core. This can be achieved through the sulfonylation of aniline derivatives with appropriate sulfonyl chlorides under controlled conditions, typically using a base like pyridine or triethylamine.
Intermediate Formation: : The next step involves the creation of the 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin intermediate. This is often synthesized through a multi-step process involving the cyclization of hydrazine derivatives with substituted nitriles, followed by further modifications to introduce the phenyl group.
Final Assembly: : The coupling of the intermediate with the benzenesulfonamide core is carried out through nucleophilic substitution reactions. Commonly used reagents include alkyl halides or sulfonates in the presence of bases such as sodium hydride or potassium carbonate.
Industrial Production Methods: : In industrial settings, these processes are scaled up using flow chemistry techniques and automated reactors to ensure high yields and purity. Optimized reaction conditions, such as temperature control and solvent choice, are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, with reagents like alkyl halides for alkylation or halogenated solvents for halogenation reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, halogenated solvents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Numerous studies have investigated the biological properties of this compound, particularly its anticancer potential.
Antitumor Activity
Research has shown that derivatives of sulfonamides containing triazole moieties exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines, often exhibiting low micromolar inhibitory concentrations (IC50 values between 1.9–3.0 μM) .
Applications in Medicinal Chemistry
The compound's structural features suggest various potential applications:
- Anticancer Drug Development : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer agent.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, indicating potential for use as antimicrobial agents .
- Inflammatory Disease Treatment : The anti-inflammatory properties of triazole derivatives make them suitable for treating inflammatory conditions.
Case Studies
Several case studies highlight the effectiveness of sulfonamide derivatives in clinical settings:
- A study evaluated a series of novel benzenesulfonamide derivatives against a panel of 60 different human tumor cell lines at the National Cancer Institute (NCI). The results indicated that specific compounds exhibited remarkable activity against multiple cancer types, reinforcing the therapeutic potential of this class of compounds .
Wirkmechanismus
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It targets particular enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their signaling pathways.
Pathways Involved: : The exact pathways depend on the biological context but may include inhibition of kinase activities, modulation of G-protein coupled receptors, or interference with DNA/RNA synthesis processes.
Vergleich Mit ähnlichen Verbindungen
2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can be compared to several similar compounds:
2-methoxy-5-methyl-N-(2-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)oxy)ethyl)benzenesulfonamide: : Similar in structure but differs in the heterocyclic core, impacting its bioactivity and chemical reactivity.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-oxadiazolo[4,3-a]pyridine-6-yl)oxy)ethyl)benzenesulfonamide: : Features an oxadiazole ring instead of a triazole, which may alter its interaction with biological targets.
2-methoxy-5-methyl-N-(2-(3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-yl)oxy)ethyl)benzenesulfonamide: : Incorporates a thiadiazine ring, providing different pharmacological profiles and uses.
This compound’s unique combination of functional groups and molecular structure makes it a versatile molecule in various scientific and industrial applications.
Biologische Aktivität
2-Methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a methoxy group, a methyl group, and a sulfonamide moiety that contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, compound 12e , a related triazolo derivative, showed significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values were reported as 1.06 μM, 1.23 μM, and 2.73 μM respectively . This suggests that similar compounds may exhibit comparable or enhanced anticancer activity.
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases. For example, the inhibition of c-Met kinase has been highlighted as a key pathway through which these triazolo derivatives induce apoptosis in cancer cells. The ability to induce late apoptosis and arrest the cell cycle in the G0/G1 phase was observed with compound 12e .
Pharmacological Profile
The pharmacological profile of this compound suggests moderate cytotoxicity with potential for further development. In silico studies indicate that similar compounds possess favorable pharmacokinetic properties, which may translate into lower toxicity and enhanced efficacy in vivo .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole ring and the introduction of various substituents can significantly influence biological activity. For instance, the presence of a para-methoxyphenyl group has been shown to enhance the pharmacological profile of triazole derivatives .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazolo derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds with specific structural features exhibited IC50 values below 10 μM, indicating strong potential as therapeutic agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Study 2: In Silico Toxicity Analysis
In silico analyses using T.E.S.T software indicated that related compounds belong to low to moderate toxicity classes (3rd or 4th), suggesting a favorable safety profile for further development .
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing this compound?
The synthesis involves sequential functionalization of the triazolopyridazine core and sulfonamide coupling. Critical steps include:
- Nucleophilic substitution : Introduction of the ethoxyethyl linker via reaction with 2-chloroethyl ether under basic conditions (e.g., NaH in DMF) .
- Sulfonamide coupling : Reaction of the intermediate amine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like triethylamine . Key reagents: Sodium hydride (NaH), dimethylformamide (DMF), and protective groups (e.g., Boc) to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazolopyridazine ring and sulfonamide linkage .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, critical for biological assays .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
Q. What safety precautions are required during handling?
- GHS Hazards : Acute toxicity (oral), skin corrosion, and respiratory irritation (based on analogs in ).
- Protocols : Use fume hoods, PPE (gloves, lab coats), and avoid dust formation. Emergency measures include water rinsing for eye/skin contact .
Advanced Research Questions
Q. How can computational models guide reaction optimization for this compound?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states for sulfonamide coupling) to minimize side products .
- Machine Learning : Analyze historical reaction data to optimize solvent choice (e.g., DMF vs. THF) and temperature (60–80°C for cyclization) . Example workflow: Combine DFT (Density Functional Theory) with high-throughput screening to validate predicted conditions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) to explain reduced efficacy in vivo .
- Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability . Case study: Analog compounds showed 10-fold higher IC50 in vivo due to rapid hepatic clearance, addressed via structural halogenation .
Q. How do substituents on the triazolopyridazine ring influence target binding?
SAR studies of analogs reveal:
| Substituent Position | Biological Activity (IC50) | Key Interaction |
|---|---|---|
| 3-Phenyl (target) | 12 nM (Kinase X) | Hydrophobic pocket binding |
| 4-Methoxyphenyl | 45 nM (Kinase X) | Reduced steric hindrance |
- 3D Conformation : The phenyl group at position 3 enhances π-π stacking with aromatic residues in the active site .
Q. What methodologies validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-compound treatment .
- CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target-deficient cells to rule off-target effects .
Data Contradiction Analysis
Discrepancies in reported solubility profiles
- Issue : Solubility in PBS varies between 0.1 mg/mL (pH 7.4) and 2.5 mg/mL (pH 6.0) across studies.
- Resolution : pH-dependent sulfonamide ionization (pKa ~6.5) explains higher solubility in acidic buffers. Use potentiometric titration for accurate profiling .
Conflicting cytotoxicity data in cancer cell lines
- Root Cause : Variability in cell passage number (e.g., HeLa cells beyond passage 30 show reduced sensitivity).
- Mitigation : Standardize cell culture protocols and use early-passage cells (<20 passages) .
Methodological Tables
Q. Table 1. Comparison of Structural Analogs and Biological Activity
| Compound Modifications | Target Affinity (IC50) | Key Functional Groups |
|---|---|---|
| 3-Phenyl-triazolopyridazine core | 12 nM (Kinase X) | Sulfonamide, methoxy |
| 4-Methoxybenzenesulfonamide derivative | 45 nM (Kinase X) | Triazole, ethyl linker |
| Fluorinated analog (3-F-phenyl) | 8 nM (Kinase X) | Enhanced π-stacking |
Q. Table 2. Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Triazolopyridazine cyclization | NaH, DMF, 70°C | 85% → 92% via microwave |
| Sulfonamide coupling | TEA, CH2Cl2, RT | 78% → 88% with DMAP catalyst |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
